molecular formula C7H6N2S B570449 2H-Pyrido[4,3-e][1,3]thiazine CAS No. 119504-50-6

2H-Pyrido[4,3-e][1,3]thiazine

Cat. No.: B570449
CAS No.: 119504-50-6
M. Wt: 150.199
InChI Key: ZGOLORIZFYHUSW-UHFFFAOYSA-N
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Description

The 2H-Pyrido[4,3-e][1,3]thiazine scaffold is a tricyclic heterocyclic system of significant interest in medicinal chemistry due to its potential as a privileged structure for developing novel bioactive agents. While specific biological data for the parent compound is limited, closely related analogs demonstrate a compelling range of research applications. Fused pyrido-thiazine systems, in general, have been identified as key structural motifs in compounds exhibiting promising antitumor activity. For instance, certain pyrido[3,2-e][1,3]thiazin-4-one derivatives have shown potent growth inhibition against specific human cancer cell lines, highlighting the potential of this heterocyclic framework in oncology research . Furthermore, the 1,3-thiazine core is a known component in various antimicrobial agents, suggesting broader therapeutic potential for this chemical class . The reactivity of the [1,3]thiazine ring also makes it a valuable intermediate for further chemical elaboration. Modern synthetic methods, such as T3P-(2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide) promoted cyclizations, have been successfully developed for the efficient construction of complex dihydropyrido[3,2-e][1,3]thiazin-4-ones, facilitating access to these structures for structure-activity relationship (SAR) studies . Research into related kinetoplastid parasites has revealed that specific 2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one compounds can disrupt the cell cycle of Trypanosoma brucei, the causative agent of Human African Sleeping Sickness, by delaying cytokinesis and mitochondrial division . This indicates that the pyrido[4,3-e][1,3]thiazine system represents a versatile scaffold worthy of further investigation across multiple disease domains, including infectious diseases and cancer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119504-50-6

Molecular Formula

C7H6N2S

Molecular Weight

150.199

IUPAC Name

2H-pyrido[4,3-e][1,3]thiazine

InChI

InChI=1S/C7H6N2S/c1-2-8-4-7-6(1)3-9-5-10-7/h1-4H,5H2

InChI Key

ZGOLORIZFYHUSW-UHFFFAOYSA-N

SMILES

C1N=CC2=C(S1)C=NC=C2

Synonyms

2H-Pyrido[4,3-e]-1,3-thiazine(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 2h Pyrido 4,3 E 1 2 Thiazine and Its Analogues

Multi-Step Conventional Synthesis Strategies

Conventional synthesis often involves a sequential construction of the target molecule, where intermediates are typically isolated at each stage. These strategies, while sometimes lengthy, are foundational and offer robust methods for creating the pyridothiazine core. They rely on well-established organic reactions, including cyclizations, condensations, and substitutions.

Cyclization Reactions from Precursors (e.g., utilizing sodium hydride)

Intramolecular cyclization is a cornerstone strategy for forming the thiazine (B8601807) ring onto a pre-functionalized pyridine (B92270) precursor. This approach often involves the formation of a carbon-sulfur or nitrogen-sulfur bond to close the ring. The use of a strong base, such as sodium hydride (NaH), is common in these reactions to facilitate the deprotonation of a suitable nucleophile. thieme-connect.comresearchgate.net

A notable example is the synthesis of 2-(2-imino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-(Z)-4-ylidene)acetamide derivatives. thieme-connect.com This process begins with a precursor, (Z)-3-amino-3-(2-chloro-6-methylpyridin-3-yl)propenamide, which is prepared separately. The key cyclization step is achieved by treating this precursor with various isothiocyanates in the presence of sodium hydride. The NaH acts as a base to deprotonate a nitrogen atom, which then acts as a nucleophile to attack the isothiocyanate carbon, followed by an intramolecular cyclization to yield the final pyridothiazine product. thieme-connect.com This two-step method provides satisfactory yields for a range of derivatives. thieme-connect.com

Similarly, sodium hydride has been employed in the cyclization of other heterocyclic systems containing a thiazine ring, such as in the formation of pyrazolo[3,4-c] rsc.orgscirp.orgthiazin-4(3H)-one 2,2-dioxides from their acyclic precursors. researchgate.net

PrecursorReagentBaseProductYield (%)Ref
(Z)-3-Amino-3-(2-chloro-6-methylpyridin-3-yl)-N,N-diethylpropenamidePhenyl isothiocyanateNaH2-[(Z)-(2-Imino-3-phenyl-2,3-dihydro-1,3-thiazin-4-ylidene)]-N,N-diethylacetamide68 thieme-connect.com
(Z)-3-Amino-3-(2-chloro-6-methylpyridin-3-yl)-N,N-diethylpropenamideEthyl isothiocyanateNaH2-[(Z)-(3-Ethyl-2-imino-2,3-dihydro-1,3-thiazin-4-ylidene)]-N,N-diethylacetamide70 thieme-connect.com
(Z)-3-Amino-3-(2-chloro-6-methylpyridin-3-yl)-1-(pyrrolidin-1-yl)propenonePhenyl isothiocyanateNaH1-Pyrrolidin-1-yl-2-[(Z)-(2-imino-3-phenyl-2,3-dihydro-1,3-thiazin-4-ylidene)]ethanone65 thieme-connect.com

Table 1: Examples of Sodium Hydride-Mediated Cyclization for Pyrido rsc.orgdntb.gov.uathiazine Analogue Synthesis. thieme-connect.com

Condensation and Nucleophilic Addition Approaches

Condensation reactions provide another classic route to the pyridothiazine skeleton. These reactions typically involve the joining of two or more molecules with the loss of a small molecule like water. Nucleophilic addition is often a key mechanistic step within these sequences. researchgate.netnaturalspublishing.com

For instance, the synthesis of dihydropyrido[3,2-e] rsc.orgdntb.gov.uathiazine iminium salts has been achieved through a straightforward condensation approach. acs.org This method highlights how nucleophilic interactions can drive the formation of the heterocyclic system. The inherent nucleophilicity of the nitrogen and sulfur atoms in the precursors is harnessed to construct the final ring structure. acs.org

Another relevant strategy involves the reaction of pyridinium (B92312) 1,4-zwitterionic thiolates with α-functionalized bromoalkanes. rsc.org This process, described as a formal [5+1] pathway, leads to the formation of pyridothiazines through a sequence of annulation steps that rely on the nucleophilic character of the thiolate. rsc.org

Substitution Reactions for Scaffold Assembly

The assembly of the pyridothiazine scaffold often begins with a pyridine ring that is appropriately substituted to allow for the subsequent construction of the fused thiazine ring. Nucleophilic substitution reactions are fundamental to introducing the necessary functional groups onto the pyridine core. researchgate.net

A clear illustration is the first step in the synthesis of the aforementioned 2-(2-imino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-(Z)-4-ylidene)acetamide derivatives. The synthesis starts from commercially available 2-chloro-6-methylpyridine-3-carbonitrile. thieme-connect.com This starting material undergoes a reaction with magnesium enolates of tertiary acetamides. In this step, the enolate acts as a nucleophile, displacing the chloro group from the pyridine ring to form a (Z)-3-amino-3-(2-chloro-6-methylpyridin-3-yl)propenamide derivative. This substitution is critical as it installs the side chain required for the subsequent cyclization. thieme-connect.com

A similar strategy is used in the synthesis of pyrido[3',2':4,5]thieno[2,3-b] rsc.orgacs.orgthiazine analogues. The process involves reacting a 2-chloro-substituted thieno[2,3-b]pyridine (B153569) derivative with α-mercaptoacetic acid. mdpi.com The thiolate of the mercaptoacetic acid displaces the chloride ion from the pyridine ring in a nucleophilic substitution reaction, thereby attaching the sulfur-containing moiety that will become part of the thiazine ring. mdpi.com

Expeditious and Modern Synthetic Protocols

In response to the need for more efficient, cost-effective, and environmentally friendly chemical processes, modern synthetic protocols have been developed. These include microwave-assisted synthesis and one-pot multicomponent reactions, which significantly reduce reaction times and simplify procedures.

Microwave-Assisted Synthesis of Pyrido[4,3-e]rsc.orgdntb.gov.uathiazines

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical reactions. For the synthesis of pyridothiazines and related heterocycles, microwave irradiation often leads to dramatically reduced reaction times, improved yields, and fewer side products compared to conventional heating methods. researchgate.netresearchgate.net

The synthesis of 2-hydroxy-5-methyl-4H-pyrido[3,2-e] rsc.orgdntb.gov.uathiazine-4,7(8H)-dione provides a compelling case study. researchgate.net When this reaction was performed using conventional heating, it required 2 hours to achieve a 68% yield. In contrast, under microwave irradiation, the reaction was completed in just 5 minutes, affording a 90% yield. This demonstrates the significant enhancement in reaction efficiency offered by microwave technology. researchgate.net Similar advantages have been observed in the synthesis of other fused heterocycles, such as spiro[indole-pyridothiazines]. acs.org

ProductMethodTimeYield (%)Ref
2-Hydroxy-5-methyl-4H-pyrido[3,2-e] rsc.orgdntb.gov.uathiazine-4,7(8H)-dioneMicrowave5 min90 researchgate.netdntb.gov.ua
2-Hydroxy-5-methyl-4H-pyrido[3,2-e] rsc.orgdntb.gov.uathiazine-4,7(8H)-dioneConventional2 h68 researchgate.netdntb.gov.ua
2-[(3-Carbamoyl-6-hydroxy-4-methylpyridin-2-yl)thio]acetic acidMicrowave5 min92 researchgate.net
2-[(3-Carbamoyl-6-hydroxy-4-methylpyridin-2-yl)thio]acetic acidConventional3 h74 researchgate.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Pyrido rsc.orgdntb.gov.uathiazine Analogue and its Precursor. researchgate.net

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy in modern organic synthesis, aligning with the principles of green chemistry. msu.edu These reactions combine three or more starting materials in a single reaction vessel to form a complex product in one step, avoiding the lengthy separation and purification of intermediates. nih.gov

While specific MCRs for the 2H-Pyrido[4,3-e] rsc.orgdntb.gov.uathiazine core are not extensively documented, the strategy has been successfully applied to the synthesis of the fundamental 1,3-thiazine ring and other closely related pyridofused heterocyclic systems. For example, a multicomponent reaction of in situ-generated 1-azadienes with carbon disulfide provides a one-step protocol to synthesize 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.govnih.gov This demonstrates the feasibility of using MCRs to construct the core thiazine structure.

Furthermore, one-pot, three-component syntheses are widely used to create related scaffolds like pyrido[2,3-d]pyrimidines and complex dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. scirp.orgnih.govrsc.orgscielo.org.mx These successful applications suggest that MCR strategies hold significant potential for the future development of expeditious and diversity-oriented syntheses of pyridothiazine derivatives.

Catalytic Transformations (e.g., Metal-Catalyzed Cross-Coupling, T3P-Mediated Cyclization)

Catalytic transformations are pivotal in the synthesis of complex heterocyclic systems like 2H-Pyrido[4,3-e] mdpi.comnih.govthiazine, offering efficient and selective routes. Among these, propane (B168953) phosphonic anhydride (B1165640) (T3P®)-mediated cyclization has emerged as a significant method.

A notable application of T3P is in the synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-ones. mdpi.comresearchgate.netnjit.edu This reaction involves the cyclization of N-phenyl-C-aryl imines with thionicotinic acid. mdpi.comresearchgate.net The process is operationally simple, can be conducted at room temperature, and does not necessitate anhydrous solvents or specialized equipment. mdpi.comnjit.edu It can be performed as either a two-component or a three-component reaction, providing moderate to good yields of up to 63%. mdpi.comnjit.edu This methodology is particularly valuable for preparing N-phenyl compounds within this family, which have historically been challenging to synthesize. mdpi.com The T3P reagent is advantageous due to its safety, and the by-products are water-soluble, facilitating easy removal. nsf.gov

The reaction mechanism is believed to involve the formation of an intermediate through the acylation of the imine by 2-mercaptobenzoic acids, facilitated by T3P. mdpi.com However, when diaryl imines are reacted with 2-mercaptobenzoic acids using T3P, the yields of the resulting 2,3-dihydro-4H-benzo[e] mdpi.comnih.govthiazin-4-ones can be low. mdpi.com

Metal-catalyzed cross-coupling reactions, while a cornerstone of modern organic synthesis for constructing various heterocyclic cores, have seen more application in the synthesis of related azaindoles than specifically for the 2H-Pyrido[4,3-e] mdpi.comnih.govthiazine scaffold. mdpi.comsioc-journal.cn These methods, such as Sonogashira, Heck, and Suzuki couplings, are instrumental in building the azaindole framework from aminopyridines. mdpi.com The development of iron-catalyzed cross-coupling reactions is also a growing area, driven by the low cost, abundance, and low toxicity of iron, presenting a sustainable alternative to precious metal catalysts. nih.gov

Table 1: T3P-Mediated Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-ones

EntrySubstituent (R) on C-aryl ringReaction TypeYield (%)Reference
14-OCH3Two-component63 mdpi.com
24-CH3Two-component55 mdpi.com
3HTwo-component45 mdpi.com
44-FTwo-component48 mdpi.com
54-ClTwo-component52 mdpi.com
63-CH3Three-component35 nsf.gov
72-NO2Two-component22 nsf.gov

Asymmetric Synthesis of Chiral Pyrido[4,3-e]mdpi.comnih.govthiazine Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry. While the literature on the asymmetric synthesis specifically targeting chiral pyrido[4,3-e] mdpi.comnih.govthiazine derivatives is not extensive, related studies on similar heterocyclic systems provide valuable insights.

For instance, the asymmetric synthesis of highly substituted chiral 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] derivatives has been explored. mdpi.com This involves the reaction of an enamine with isatylidene malononitrile (B47326) derivatives in the presence of a chiral base organocatalyst, yielding products with moderate enantioselectivity. mdpi.com Such organocatalytic approaches could potentially be adapted for the asymmetric construction of the pyrido[4,3-e] mdpi.comnih.govthiazine skeleton.

Another relevant area is the synthesis of chiral pyrazolo[4,3-e] mdpi.comsmolecule.comnsf.govtriazine sulfonamides, where a chiral amino group is introduced. nih.gov This highlights a strategy of incorporating chirality through the use of chiral starting materials or auxiliaries.

The development of stereoselective synthesis for biologically active nitrogen-containing heterocycles is a broad field of research. researchgate.net Methodologies developed for the synthesis of enantiomerically pure trihydroxypipecolic acid, for example, demonstrate the use of chiral precursors derived from readily available materials like (R)-(−)-phenylglycinol. researchgate.net These principles of asymmetric induction and the use of chiral building blocks are fundamental and could be applied to the synthesis of chiral pyrido[4,3-e] mdpi.comnih.govthiazine derivatives.

Future research in this area could focus on adapting existing organocatalytic or metal-catalyzed asymmetric methods to the pyrido[4,3-e] mdpi.comnih.govthiazine core, or the development of novel chiral catalysts and synthetic routes.

Sustainable and Green Chemistry Approaches in Pyrido[4,3-e]mdpi.comnih.govthiazine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov For thiazine and its derivatives, sustainable approaches include the use of green solvents, catalysts, and energy-efficient reaction conditions like microwave and ultrasound irradiation. nih.gov

One notable example of a green synthetic approach is the synthesis of N-substituted spiro[indole-pyrido[3,2-e]-thiazine] derivatives. nih.gov This one-step reaction utilizes a ZSM-5-([MIM+]BF4−) catalyst under aqueous conditions with ultrasound irradiation. nih.gov This method is highly efficient, producing various thiazine derivatives in high yields (80–94%). nih.gov The use of water as a solvent and the energy efficiency of ultrasonication are key green aspects of this synthesis.

Microwave-assisted synthesis has also been employed to produce bis-fused systems incorporating a pyrido[2,3-d]pyrimidine (B1209978) moiety using a nano ZnO catalyst. benthamdirect.com This one-pot, multicomponent reaction proceeds rapidly (10 minutes) with high yields (89-95%), demonstrating the potential of microwave irradiation to accelerate reactions and improve efficiency. benthamdirect.com

The use of biocatalysts, such as baker's yeast, represents another green strategy. openmedicinalchemistryjournal.com For example, the synthesis of 1,4-benzothiazines has been achieved through the oxidative cycloaddition of 2-aminobenzothiol and 1,3-dicarbonyls in the presence of baker's yeast, with ultrasonication used to enhance the reaction rate. openmedicinalchemistryjournal.com

These examples highlight a clear trend towards the adoption of more sustainable practices in the synthesis of thiazine-containing heterocycles. The application of these green methodologies to the synthesis of 2H-Pyrido[4,3-e] mdpi.comnih.govthiazine could lead to more environmentally friendly and efficient production of these compounds.

Synthesis from Specific Precursors (e.g., o-chloroformyl-1,4-dihydropyridines, thiourea (B124793), thionicotinic acid, heterocyclic methyl carbimidates)

The synthesis of the 2H-Pyrido[4,3-e] mdpi.comnih.govthiazine ring system and its analogues can be achieved from a variety of specific precursors, leading to diverse substitution patterns on the final heterocyclic scaffold.

A one-step synthesis of 2-iminium chloride salts of 5,8-dihydro-2H-pyrido[3,2-e] mdpi.comnih.govthiazines has been developed from o-chloroformyl-1,4-dihydropyridine and thiourea. researchgate.netresearchgate.net This method provides straightforward access to these novel salts. researchgate.net The starting o-chloroformyl-1,4-dihydropyridines can be prepared from readily available 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates by treatment with the Vilsmeier-Haack reagent. researchgate.net

Thionicotinic acid is a key precursor in the T3P-mediated synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-ones, where it reacts with N-phenyl-C-aryl imines. mdpi.comsemanticscholar.org This reaction has proven effective even though thionicotinic acid was previously considered to have low reactivity in such cyclizations. mdpi.com

Heterocyclic methyl carbimidates, obtained from heterocyclic carbonitriles, serve as precursors for the synthesis of 3-heteroaryl-2H-pyrido[4,3-e] mdpi.comsmolecule.comnsf.govthiadiazine 1,1-dioxides. nih.govnih.gov These carbimidates are condensed with 4-chloropyridine-3-sulfonamide (B47618) to yield the desired pyridothiadiazine derivatives. nih.govnih.gov

The reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids or their esters, as well as phenylglyoxylic hydrates, in glacial acetic acid leads to the formation of novel pyrido[4,3-e] mdpi.comsmolecule.comnsf.govtriazino[3,2-c] mdpi.comsmolecule.comnsf.govthiadiazine 6,6-dioxide derivatives. mdpi.comnih.gov

Furthermore, the reaction of chalcones with thiourea in the presence of a catalytic amount of sodium hydroxide (B78521) in ethanol (B145695) can be used to synthesize 1,3-thiazine derivatives. derpharmachemica.com

Table 2: Synthesis of Pyrido[4,3-e] mdpi.comnih.govthiazine Analogues from Specific Precursors

Precursor 1Precursor 2ProductReference
o-chloroformyl-1,4-dihydropyridineThiourea2-Iminium chloride salts of 5,8-dihydro-2H-pyrido[3,2-e] mdpi.comnih.govthiazines researchgate.netresearchgate.net
Thionicotinic acidN-phenyl-C-aryl imines2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-ones mdpi.com
Heterocyclic methyl carbimidates4-Chloropyridine-3-sulfonamide3-Heteroaryl-2H-pyrido[4,3-e] mdpi.comsmolecule.comnsf.govthiadiazine 1,1-dioxides nih.govnih.gov
3-Amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine2-Oxoalkanoic acids/estersPyrido[4,3-e] mdpi.comsmolecule.comnsf.govtriazino[3,2-c] mdpi.comsmolecule.comnsf.govthiadiazine 6,6-dioxides mdpi.comnih.gov
ChalconesThiourea1,3-Thiazine derivatives derpharmachemica.com

Chemical Reactivity and Transformation Pathways of the 2h Pyrido 4,3 E 1 2 Thiazine Core

Oxidative Transformations of the Thiazine (B8601807) Moiety (e.g., to sulfoxides and sulfones)

The sulfur atom in the thiazine ring is susceptible to oxidation, a common transformation for sulfide-containing heterocycles. This process typically yields the corresponding sulfoxides and, upon further oxidation, sulfones. These transformations can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and further chemical reactivity.

A relevant example, although on the isomeric pyrido[3,2-e] Current time information in Bangalore, IN.researchgate.netthiazine system, demonstrates this reactivity. The oxidation of 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] Current time information in Bangalore, IN.researchgate.netthiazin-4-one to its corresponding sulfone has been successfully achieved using potassium permanganate (B83412) (KMnO₄) in glacial acetic acid. iucr.org The reaction proceeds by dropwise addition of aqueous KMnO₄ to the heterocyclic substrate dissolved in acetic acid at room temperature. iucr.org The resulting sulfone, 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] Current time information in Bangalore, IN.researchgate.netthiazine-1,1,4-trione, was isolated after a workup involving sodium bisulfite to remove excess oxidant. iucr.org

General methods for the oxidation of sulfides to sulfoxides and sulfones are well-established and applicable to the thiazine moiety. organic-chemistry.org Reagents such as hydrogen peroxide (H₂O₂), often in the presence of catalysts like tantalum carbide or niobium carbide, can be used. organic-chemistry.org The choice of catalyst can provide selectivity, with tantalum carbide favoring sulfoxide (B87167) formation and niobium carbide promoting the full oxidation to the sulfone. organic-chemistry.org Other metal-free methods include the use of urea-hydrogen peroxide with phthalic anhydride (B1165640), which allows for the efficient synthesis of sulfones without the intermediate sulfoxide being observed. organic-chemistry.org

Table 1: Oxidative Transformation of a Pyrido Current time information in Bangalore, IN.researchgate.netthiazine Derivative

Starting Material Reagent(s) Product Reference

Reductive Manipulations of the Ring System

Information specifically detailing the reductive manipulation of the 2H-Pyrido[4,3-e] Current time information in Bangalore, IN.researchgate.netthiazine ring system is limited in the reviewed literature. However, based on the general chemistry of related heterocyclic systems, several potential reductive pathways can be considered.

Reductive methods could target either the pyridine (B92270) or the thiazine portion of the molecule. Catalytic hydrogenation, using reagents like H₂/Pd, is a common method for reducing the pyridine ring to a piperidine (B6355638) ring. The conditions for such a reaction would need to be carefully controlled to avoid cleavage of the C-S or C-N bonds within the thiazine ring.

Alternatively, reagents that selectively reduce the thiazine portion could be employed. For instance, desulfurization reactions using Raney Nickel could potentially lead to the opening of the thiazine ring. The specific outcome would depend heavily on the substrate's substitution pattern and the reaction conditions. Further research is required to fully elucidate the reductive transformation pathways specific to the 2H-Pyrido[4,3-e] Current time information in Bangalore, IN.researchgate.netthiazine core.

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the 2H-Pyrido[4,3-e] Current time information in Bangalore, IN.researchgate.netthiazine core dictates its behavior in substitution reactions. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. Conversely, the thiazine ring can influence the reactivity of the fused pyridine system.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridine-containing systems, especially if a good leaving group (like a halogen) is present on the pyridine ring. Research on related imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netthiazine derivatives has shown that nucleophilic substitution can be a viable synthetic strategy. mdpi.com For example, the reaction of 3-hydroxy-imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netthiazines with polysubstituted 2-chloropyridines results in the selective nucleophilic substitution at the 2-position of the pyridine ring to form (2-pyridinyloxy) substituted products. mdpi.com This indicates that a properly functionalized 2H-Pyrido[4,3-e] Current time information in Bangalore, IN.researchgate.netthiazine core could undergo similar SNAr reactions.

Table 2: Example of Nucleophilic Substitution on a Related System

Substrates Reaction Type Product Feature Reference

Ring-Opening, Rearrangement, and Recyclization Processes

The 2H-Pyrido[4,3-e] Current time information in Bangalore, IN.researchgate.netthiazine system can undergo a variety of transformations involving the cleavage and reformation of its heterocyclic rings. These processes are often triggered by basic or acidic conditions and can lead to structurally diverse products.

A common pathway for 1,3-thiazine derivatives involves ring-opening followed by recyclization to form different heterocyclic systems. For example, a related tetracyclic thieno[3,2-d] Current time information in Bangalore, IN.researchgate.netthiazine was synthesized and subsequently transformed via the opening of the thiazine ring, followed by a rearrangement and recyclization, to yield a thieno[3,2-d]pyrimidine (B1254671) derivative. arkat-usa.org Similarly, base-catalyzed recyclization of 2,2`-(1,4-phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones has been studied, leading to the formation of bis-pyrimidin-4-one or bis-thieno[2,3-d]pyrimidin-4-one derivatives. researchgate.net

More complex skeletal rearrangements are also known. In one instance, a base-induced cascade reaction involving hydrolysis and skeletal rearrangement was used to convert imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines into imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines, demonstrating a thiazole-to-thiazine ring expansion. These examples highlight the dynamic nature of the thiazine ring, which can be opened and reconfigured to access novel heterocyclic scaffolds.

Table 3: Ring Transformation Pathways in Thiazine-Containing Systems

Starting System Conditions Key Transformation Product System Reference
Thieno[3,2-d][1,3]thiazine Reflux in pyridine/CS₂ Thiazine ring opening, rearrangement, recyclization Thieno[3,2-d]pyrimidine researchgate.net
Bis-3,4-dihydro-2H-1,3-thiazin-4-one Base-catalyzed Recyclization Bis-pyrimidin-4-one researchgate.net

Pericyclic Reactions: Cycloaddition and Cycloreversion Dynamics

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental to the chemistry of many unsaturated systems. For the 2H-Pyrido[4,3-e][1,3]thiazine core, the most relevant of these are cycloaddition and its reverse reaction, cycloreversion.

The formation of 4H-1,3-thiazine heterocycles can often be achieved through a hetero-Diels-Alder [4+2] cycloaddition reaction. The reverse of this process, a cycloreversion, is also a significant transformation pathway for these molecules. [14, 23]

Theoretical studies using Density Functional Theory (DFT) have shown that the cycloreversion of 4H-1,3-thiazines is highly dependent on the nature of the substituent at the 4-position of the thiazine ring. [23, 33] For instance, the presence of an electron-withdrawing group, such as an ethyl carboxylate, at the C-4 position facilitates the cycloreversion reaction when heated. Conversely, if an electron-donating group like a methyl group is at the same position, the cycloreversion becomes much more difficult, indicating greater stability of the thiazine ring. [23, 33] This reactivity provides a pathway to regenerate the constituent diene and dienophile fragments, offering a strategic disconnection in synthetic planning.

Table 4: Factors Influencing Cycloreversion of the 4H-1,3-Thiazine Ring

Substituent at C-4 Effect on Cycloreversion Ring Stability Reference
Electron-withdrawing group (e.g., -COOEt) Facilitated Lower

Spectroscopic and Structural Characterization Techniques for 2h Pyrido 4,3 E 1 2 Thiazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2H-Pyrido[4,3-e] brieflands.comnsf.govthiazine (B8601807) compounds. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular structure.

¹H NMR spectroscopy provides information about the chemical environment of protons. For instance, in a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] brieflands.comnsf.govthiazin-4-ones, the proton at the C2 position (C2-H) typically appears as a singlet. nsf.gov The chemical shifts of protons on the pyridine (B92270) ring are also diagnostic. For example, in 3-(pyridin-2-yl)-2H-pyrido[4,3-e] brieflands.comeurjchem.commdpi.comthiadiazine 1,1-dioxide, the pyridine protons appear in the aromatic region of the spectrum. nih.gov The presence of various substituents can influence the chemical shifts of nearby protons, providing further structural clues.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. For example, in derivatives of 2H-benzo[e] brieflands.comeurjchem.comthiazine-3-carboxamide 1,1-dioxide, the carbonyl carbon (C=O) and the carbons of the aromatic rings can be readily identified. brieflands.com The analysis of ¹³C NMR spectra is crucial for confirming the presence of the pyrido brieflands.comnsf.govthiazine core and identifying the positions of substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrido brieflands.comnsf.govthiazine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(4-Fluorophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] brieflands.comnsf.govthiazin-4-one8.52 (dd, 1H), 8.46 (dd, 1H), 7.48–7.39 (m, 3H), 7.34 (d, 2H), 7.26–7.16 (m, 2H), 6.99 (t, 2H), 6.17 (s, 1H, C2-H)Not explicitly provided in the source. nsf.gov
2-(4-Bromophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] brieflands.comnsf.govthiazin-4-one8.59–8.39 (m, 2H), 8.18 (d, 2H), 7.68 (d, 2H), 7.44 (t, 2H), 7.39–7.31 (m, 3H), 7.26 (dd, 2H), 6.23 (s, 1H, C2-H)Not explicitly provided in the source. nsf.gov
7-Chloro-3-propyl-2-thioxo-2,3-dihydropyrido[3,2-e]-1,3-thiazine-4-one8.45 (d, 1H), 7.35 (d, 1H), 4.59 (t, 2H), 1.78 (sext, 2H), 1.00 (t, 3H)191.65, 160.08, 157.69, 156.63, 141.60, 123.42, 119.82, 48.98, 19.74, 11.14 clockss.org

Two-dimensional (2D) NMR techniques are invaluable for establishing detailed connectivity and stereochemical relationships.

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. This is particularly useful for assigning protons in the pyridine and substituted aryl rings. tandfonline.comprinceton.eduresearchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. The analysis of ROESY spectra can help determine the relative stereochemistry of substituents on the thiazine ring. tandfonline.comprinceton.eduresearchgate.net

1D NMR (¹H, ¹³C) Spectral Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. For 2H-Pyrido[4,3-e] brieflands.comnsf.govthiazine derivatives, characteristic IR absorption bands include:

C=O stretching: In derivatives containing a carbonyl group, such as the 4-oxo- derivatives, a strong absorption band is typically observed in the range of 1650-1690 cm⁻¹. nsf.govmdpi.com For example, 2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] brieflands.comnsf.govthiazin-4-one shows a C=O stretch at 1652 cm⁻¹. nsf.gov

N-H stretching: For compounds with an N-H group, a characteristic stretching vibration appears in the region of 3100-3300 cm⁻¹. nih.gov

C=N stretching: The imino group (C=N) typically shows an absorption in the 1610-1630 cm⁻¹ region. mdpi.comnih.gov

SO₂ stretching: In derivatives containing a sulfone group (SO₂), two strong absorption bands are observed, corresponding to asymmetric and symmetric stretching, typically around 1300 cm⁻¹ and 1160 cm⁻¹, respectively. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Pyrido brieflands.comnsf.govthiazine Derivatives

Functional GroupAbsorption Range (cm⁻¹)IntensityReference
C=O (Amide)1652 - 1667Strong nsf.gov
N-H3195 - 3233Medium nih.gov
C=N1618 - 1631Medium nih.gov
SO₂ (asymmetric)1297 - 1321Strong nih.gov
SO₂ (symmetric)1159 - 1166Strong nih.gov

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula. mdpi.com

The fragmentation patterns observed in the mass spectrum (or in tandem mass spectrometry, MS/MS) provide valuable information about the structure of the molecule. The way a molecule breaks apart upon ionization can reveal the nature of its constituent parts and how they are connected. For instance, the mass spectrum of a pyrido brieflands.comnsf.govthiazine derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with fragment ions resulting from the cleavage of specific bonds within the heterocyclic system and its substituents. mdpi.commdpi.com

X-ray Crystallography for Solid-State Structure and Chirality Determination

For several 2,3-disubstituted-2,3-dihydro-4H-pyrido[3,2-e] brieflands.comnsf.govthiazin-4-one derivatives, single-crystal X-ray diffraction analysis has confirmed their molecular structures. nih.goviucr.orgresearchgate.netresearchgate.netresearchgate.netiucr.org These studies have revealed that the thiazine ring often adopts an envelope conformation. nih.goviucr.orgresearchgate.netresearchgate.net The orientation of substituents on the thiazine ring can also be precisely determined. For example, in 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] brieflands.comnsf.govthiazin-4-one, the two phenyl substituents are nearly perpendicular to the fused pyridine ring. nih.govresearchgate.net

Table 3: Crystallographic Data for a Representative Pyrido brieflands.comnsf.govthiazine Derivative

Compound2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] brieflands.comnsf.govthiazin-4-one
Molecular Formula C₁₉H₁₄N₂OS
Molecular Weight 318.38
Crystal System Triclinic
Space Group P-1
a (Å) 9.069 (7)
b (Å) 9.772 (7)
c (Å) 10.150 (7)
α (°) 80.320 (11)
β (°) 63.737 (10)
γ (°) 78.591 (12)
Volume (ų) 787.4 (10)
Z 2
Reference nih.govresearchgate.net

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods to provide a complete characterization of new chemical entities. brieflands.commdpi.comclockss.orgmdpi.com

Computational and Theoretical Investigations of 2h Pyrido 4,3 E 1 2 Thiazine

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of molecules. wikipedia.orgscispace.com These calculations help in understanding the distribution of electrons, orbital energies, and molecular properties that govern the behavior of a compound.

For derivatives of the related pyrido[3,2-e] mdpi.comnih.govthiazine (B8601807) system, structural studies have been performed using theoretical calculations at the B3LYP/6-31G* level. researchgate.net Such studies are crucial for determining the optimized geometry and electronic properties of the molecule. DFT calculations can elucidate key features like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability. rjb.ro For instance, a smaller HOMO-LUMO gap suggests higher reactivity. rjb.ro In studies of related benzothiazine systems, DFT has been used to calculate a range of properties including vibrational frequencies, molecular electrostatic potential (MEP), and global reactivity descriptors, which together provide a comprehensive picture of the molecule's electronic character. researchgate.net

Table 1: Examples of Properties Calculated via DFT for Thiazine-Related Systems This table is illustrative of the types of data generated in DFT studies of related heterocyclic systems, as specific data for the parent 2H-Pyrido[4,3-e] mdpi.comnih.govthiazine is not readily available.

Calculated Property Significance Reference Example
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability. A substantial gap (4.43 to 5.12 eV) was observed for dimeric 1,2-benzothiazine derivatives, suggesting high stability. researchgate.net
Molecular Electrostatic Potential (MEP) Maps charge distributions, identifying sites for electrophilic and nucleophilic attack. Used to understand reactive sites in pyrido(2,3-b)pyrazine-2,3-diol. rjb.ro
Global Reactivity Descriptors Quantify concepts like electronegativity and chemical hardness. Used to predict the stability and charge transfer reactions in 1,2-benzothiazine derivatives. researchgate.net

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms. | Calculations for dihydropyrido[3,2-e] mdpi.comnih.govthiazine salts revealed a boat conformation in the dihydropyridine (B1217469) ring. researchgate.net |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling and dynamics simulations are powerful techniques used to explore the conformational landscape of molecules like 2H-Pyrido[4,3-e] mdpi.comnih.govthiazine.

Conformational analysis helps identify the most stable, low-energy conformers of a molecule. nih.gov For related dihydropyrido[3,2-e] mdpi.comnih.govthiazine derivatives, theoretical calculations have pointed towards a favored geometry with a boat conformation in the dihydropyridine system. researchgate.net This kind of specific conformational preference can influence how the molecule interacts with biological targets.

Molecular dynamics (MD) simulations can provide a more dynamic picture by simulating the movement of atoms over time. ekb.eg This allows for the study of conformational changes and stability in a simulated physiological environment. For example, MD simulations have been used to support findings from in vitro anticancer activity screening of pyranothiazine derivatives. ekb.eg Furthermore, molecular docking, a type of molecular modeling, is frequently used to predict the binding orientation of small molecules to a protein target. This has been applied to various thiazine derivatives to predict their interaction with enzyme active sites, such as the docking of 1,3-thiazine derivatives against E. coli Glucosamine-6-P Synthase. brieflands.comactascientific.com

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction mechanism.

For the synthesis of related 2,3-dihydro-4H-pyrido[3,2-e] mdpi.comnih.govthiazin-4-ones, a possible reaction pathway has been proposed involving the T3P-mediated cyclization of an imine with thionicotinic acid. mdpi.com The proposed mechanism proceeds through the formation of an iminium ion, followed by a ring-closing nucleophilic attack by the sulfur atom. mdpi.com

Theoretical studies on the cycloreversion of 4H-1,3-thiazines using DFT (B3LYP/6-31G(d,p)) have shown that this reaction is endothermic and its feasibility depends on the nature of substituents on the thiazine ring. researchgate.netsciepub.com These studies calculate thermodynamic parameters like reaction enthalpies (ΔrH) and activation energies (Ea), and can trace the Intrinsic Reaction Coordinate (IRC) to confirm that the identified transition state connects the reactant and product. sciepub.com For example, it was found that an electron-withdrawing group at the 4-position facilitates the cycloreversion, while a methyl group makes it more difficult. sciepub.com Similarly, a proposed mechanism for the formation of novel pyridothiadiazine dioxides involves an initial condensation followed by an intramolecular addition-elimination reaction (SNAr). nih.gov

Table 2: Key Steps in a Theoretically Predicted Reaction Mechanism for a Pyrido[3,2-e] mdpi.comnih.govthiazin-4-one Derivative

Step Description Key Intermediate
1 Attack of a carboxylate on the T3P promoter. Phosphonate ester
2 Attack of the imine nitrogen on the activated carbonyl. Iminium ion
3 Ring closure via nucleophilic attack by the sulfur atom. Final pyridothiazinone product

Based on the proposed mechanism for T3P-promoted synthesis. mdpi.com

Computational Studies on Regioselectivity and Stereoselectivity in Synthesis

Many synthetic reactions can yield multiple isomers. Computational studies are crucial for predicting and understanding the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the product). rsc.org

In the synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines, a related but isomeric system, a regioselective and stereospecific [3 + 3] annulation reaction has been developed. rsc.org The regioselectivity of this reaction, which proceeds via a domino SN2 ring-opening/N-Michael addition cyclization, is significantly influenced by the nature of the substituents on the aziridine (B145994) starting material. rsc.org Computational methods like molecular orbital calculations can be employed to understand such outcomes. For instance, in 1,3-dipolar cycloaddition reactions to form isoxazoline (B3343090) rings on different heterocyclic systems, Frontier Molecular Orbital (FMO) theory is used to explain the observed regioselectivity. researchgate.net The interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice-versa) determines the reaction's course. researchgate.net Similar computational approaches can be applied to predict the outcomes of reactions involving the 2H-Pyrido[4,3-e] mdpi.comnih.govthiazine scaffold.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net This is achieved by calculating molecular descriptors for each compound and building a mathematical model that relates these descriptors to the observed activity.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. PubChem, for example, lists several computed descriptors for the parent 2H-Pyrido[4,3-e] mdpi.comnih.govthiazine molecule. nih.gov

Table 3: Selected Computed Molecular Descriptors for 2H-Pyrido[4,3-e] mdpi.comnih.govthiazine

Descriptor Value Significance
Molecular Weight 150.20 g/mol Basic physical property.
XLogP3-AA 1.4 A measure of lipophilicity, important for drug absorption.
Topological Polar Surface Area 50.2 Ų Relates to passive molecular transport through membranes.
Hydrogen Bond Donor Count 1 Potential for interaction with biological targets.
Hydrogen Bond Acceptor Count 2 Potential for interaction with biological targets.

Source: PubChem CID 154370208. nih.gov

In a QSAR study, these descriptors, along with many others (constitutional, topological, electrostatic, quantum-chemical), are calculated for a library of related compounds. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that predicts activity. researchgate.net For example, QSAR models have been developed for 1,3-thiazine derivatives to predict their antimicrobial activity. actascientific.com Such models can then be used to computationally screen new, unsynthesized derivatives of 2H-Pyrido[4,3-e] mdpi.comnih.govthiazine to prioritize the synthesis of the most promising candidates for a specific biological application. researchgate.netresearchgate.net

Synthesis and Chemical Exploration of 2h Pyrido 4,3 E 1 2 Thiazine Derivatives and Fused Analogues

Functionalization and Substitution Strategies on the Pyrido[4,3-e]Current time information in Bangalore, IN.nih.govthiazine Scaffold

The functionalization of the pyrido[4,3-e] Current time information in Bangalore, IN.nih.govthiazine (B8601807) core is crucial for modulating its physicochemical properties and biological activity. Various synthetic methodologies have been developed to introduce a wide array of substituents at different positions of the heterocyclic system.

A common strategy involves the modification of pre-existing functional groups on the scaffold. For instance, the synthesis of novel imidazo[2,1-b] Current time information in Bangalore, IN.nih.govthiazine derivatives modified with a 4-pyridinyloxyl moiety has been achieved through the nucleophilic substitution of a fluorine atom on substituted 4-fluoropyridines with 3-hydroxy(benzo)imidazo[2,1-b] Current time information in Bangalore, IN.nih.govthiazines. biointerfaceresearch.com This reaction selectively occurs at the 4-position of the pyridine (B92270) ring, demonstrating a regioselective functionalization approach. biointerfaceresearch.com

Another approach focuses on the construction of the thiazine ring with the desired functional groups already in place. One-pot, three-component condensation reactions are particularly efficient for this purpose. For example, the reaction of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbohydrazide, various aromatic aldehydes, and 3-mercaptopropionic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) yields 4,5-dibromo-1-methyl-N-(4-oxo-2-aryl-1,3-thiazinan-3-yl)-1H-pyrrole-2-carboxamides in quantitative yields. mdpi.com This method allows for the direct incorporation of diverse aryl substituents at the 2-position of the thiazinane ring.

Furthermore, oxidation of the sulfur atom in the thiazine ring to a sulfone or sulfoxide (B87167) offers another avenue for functionalization. The oxidation of substituted 1,3-thiazinan-4-ones with potassium permanganate (B83412) (KMnO4) in acetic acid leads to the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives. mdpi.com

The following table summarizes some examples of functionalized pyrido[4,3-e] Current time information in Bangalore, IN.nih.govthiazine derivatives and the synthetic strategies employed.

Starting Materials Reagents and Conditions Product Reference
3-hydroxy(benzo)imidazo[2,1-b] Current time information in Bangalore, IN.nih.govthiazines, Substituted 4-fluoropyridinesNucleophilic substitution(6-((pyridin-4-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b] Current time information in Bangalore, IN.nih.govthiazines biointerfaceresearch.com
4,5-dibromo-1-methyl-1H-pyrrole-2-carbohydrazide, Aromatic aldehydes, 3-mercaptopropionic acid1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)4,5-dibromo-1-methyl-N-(4-oxo-2-aryl-1,3-thiazinan-3-yl)-1H-pyrrole-2-carboxamides mdpi.com
Substituted 1,3-thiazinan-4-onesKMnO4, Acetic Acid1,3-thiazinan-4-one-1,1-dioxide derivatives mdpi.com

Generation of Diverse Pyrido[4,3-e]Current time information in Bangalore, IN.nih.govthiazine Analogue Libraries

The generation of diverse chemical libraries is a cornerstone of modern drug discovery. For the pyrido[4,3-e] Current time information in Bangalore, IN.nih.govthiazine scaffold, both solid-phase and solution-phase combinatorial strategies have been employed to create extensive libraries of analogues for biological screening.

Solid-phase synthesis offers a powerful platform for the high-throughput generation of 1,3-thiazine derivatives. researchgate.netunits.it A typical approach involves the attachment of a β-keto ester to a solid support, followed by a Knoevenagel condensation with various aldehydes to furnish polymer-bound enones. units.it Subsequent acid-catalyzed ring closure with a diverse set of thiourea (B124793) building blocks yields the polymer-bound 1,3-thiazines. units.it This method allows for the introduction of diversity at multiple points of the thiazine scaffold. To further enhance diversity, a de novo synthesis of β-keto esters on the solid phase can be performed. units.it

Solution-phase synthesis, often aided by polymer-supported reagents and catch-and-release purification techniques, provides an alternative for library generation. units.it For instance, a Knoevenagel condensation of β-keto esters and aldehydes using a polymer-supported catalyst can produce enones, which are then reacted with thioureas in the presence of a polymer-bound sulfonic acid. units.it This sulfonic acid resin acts as both a catalyst for the cyclocondensation and a scavenger to selectively capture the basic 1,3-thiazine product, facilitating purification. units.it

A sequential one-pot, two-step, three-component reaction has also been developed for the efficient synthesis of spiro-substituted 1,3-thiazine libraries. researchgate.net This process involves the reaction of cyanoacetamide with isothiocyanate derivatives to form 2-cyano-3-mercaptoacrylamides, which are then trapped in situ by various cycloketones through cyclization to yield multifunctionalized spiro-substituted 1,3-thiazine analogues. researchgate.net

The following table outlines different strategies for generating diverse libraries of 1,3-thiazine analogues.

Strategy Key Steps Advantages Reference
Solid-Phase SynthesisAttachment to resin, Knoevenagel condensation, Cyclization with thioureasHigh-throughput, Amenable to automation units.it
Solution-Phase Synthesis with Polymer-Supported ReagentsKnoevenagel condensation, Cyclocondensation with polymer-bound sulfonic acid (catch-and-release)Simplified purification units.it
One-Pot, Three-Component ReactionIn situ formation of 2-cyano-3-mercaptoacrylamides, Cyclization with cycloketonesHigh efficiency, Operational simplicity researchgate.net

Design and Synthesis of Multi-Heterocyclic Systems Incorporating the Pyrido[4,3-e]Current time information in Bangalore, IN.nih.govthiazine Unit

Fusing the pyrido[4,3-e] Current time information in Bangalore, IN.nih.govthiazine core with other heterocyclic rings is a common strategy to create novel chemical entities with potentially enhanced or new biological activities. This approach leads to complex, multi-heterocyclic systems with unique three-dimensional structures.

The fusion of the pyrido[4,3-e] Current time information in Bangalore, IN.nih.govthiazine scaffold with other nitrogen-containing heterocycles like pyrimidine (B1678525) and triazine has led to the synthesis of novel and complex polyheterocyclic systems.

For example, a series of novel 3-/2,3-substituted pyrido[4,3-e] Current time information in Bangalore, IN.nih.govnih.govtriazino[3,2-c] Current time information in Bangalore, IN.nih.govnih.govthiadiazine 6,6-dioxides has been synthesized. nih.govnih.govmdpi.com The synthesis involves a "one-pot" reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids or their esters in glacial acetic acid. nih.govmdpi.com This reaction leads to the formation of a novel tetracyclic system where the pyrido[4,3-e] Current time information in Bangalore, IN.nih.govthiazine moiety is fused with a 1,2,4-triazine (B1199460) ring.

Another example is the synthesis of pyrido[3′′,2′′:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-f] Current time information in Bangalore, IN.nih.govnih.govtriazines. nih.govresearchgate.net This multi-step synthesis starts with the acylation of amino esters of thieno[2,3-b]pyridines, followed by reaction with various amines. The resulting amino derivatives undergo cyclization with hydrazine (B178648) hydrate (B1144303) to form aminomethyl derivatives of thieno[3,2-d]pyrimidines. nih.govresearchgate.net A final cyclization step yields the complex pentacyclic system. nih.govresearchgate.net

The synthesis of imidazo[4,5-e] Current time information in Bangalore, IN.nih.govthiazino[2,3-c] Current time information in Bangalore, IN.nih.govnih.govtriazines has been achieved through a cascade sequence of hydrolysis and skeletal rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] Current time information in Bangalore, IN.nih.govnih.govtriazines. beilstein-journals.org

The following table presents examples of pyrido[4,3-e] Current time information in Bangalore, IN.nih.govthiazine systems fused with other nitrogen-containing heterocycles.

Fused Heterocycle Synthetic Approach Resulting System Reference
1,2,4-Triazine"One-pot" reaction of aminoguanidine (B1677879) derivative with 2-oxoalkanoic acidsPyrido[4,3-e] Current time information in Bangalore, IN.nih.govnih.govtriazino[3,2-c] Current time information in Bangalore, IN.nih.govnih.govthiadiazine 6,6-dioxides nih.govnih.govmdpi.com
Pyrimidine and 1,2,4-TriazineMulti-step synthesis involving acylation, substitution, and multiple cyclizationsPyrido[3′′,2′′:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-f] Current time information in Bangalore, IN.nih.govnih.govtriazines nih.govresearchgate.net
Imidazole and 1,2,4-TriazineCascade sequence of hydrolysis and skeletal rearrangementImidazo[4,5-e] Current time information in Bangalore, IN.nih.govthiazino[2,3-c] Current time information in Bangalore, IN.nih.govnih.govtriazines beilstein-journals.org

The fusion of the pyrido[4,3-e] Current time information in Bangalore, IN.nih.govthiazine scaffold with sulfur-containing heterocycles, particularly thiophene (B33073), has been explored to generate novel tricyclic and tetracyclic systems.

The synthesis of tetrahydropyrido[3',2':4,5]thieno[2,3-b] Current time information in Bangalore, IN.nih.govthiazines has been reported. mdpi.com The key step in this synthesis is the reductive lactamization of 2-[(carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acids using sodium dithionite. These precursors are prepared by the reaction of 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid with various α-mercaptoalkanoic acids. mdpi.com

Disulfur dichloride (S2Cl2) has been shown to be a versatile reagent for the synthesis of various sulfur-containing heterocycles, including those fused with a thiazine ring. researchgate.net For example, N-unsubstituted bis Current time information in Bangalore, IN.nih.govdithiolo Current time information in Bangalore, IN.nih.govthiazines can be synthesized via acid-catalyzed cleavage of their N-alkyl derivatives, which are prepared from the corresponding N-alkyldiisopropylamine and S2Cl2. researchgate.net

The following table provides an example of a pyrido[4,3-e] Current time information in Bangalore, IN.nih.govthiazine system fused with a sulfur-containing heterocycle.

Fused Heterocycle Synthetic Approach Resulting System Reference
ThiopheneReductive lactamization of a thieno[2,3-b]pyridine (B153569) derivativeTetrahydropyrido[3',2':4,5]thieno[2,3-b] Current time information in Bangalore, IN.nih.govthiazines mdpi.com
DithioleReaction of N-alkyldiisopropylamine with S2Cl2 followed by acid-catalyzed cleavageBis Current time information in Bangalore, IN.nih.govdithiolo Current time information in Bangalore, IN.nih.govthiazines researchgate.net

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. nih.gov This approach can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic profile. nih.gov

In the context of pyrido[4,3-e] Current time information in Bangalore, IN.nih.govthiazine chemistry, bioisosteric replacement has been explored to create novel analogues with potentially improved therapeutic properties. For example, the replacement of a benzene (B151609) nucleus with a thiophene ring in Current time information in Bangalore, IN.nih.govthiazino-[2,3-h]quinoline-8-carboxylic acids led to the synthesis of novel tetrahydropyrido[3',2':4,5]thieno[2,3-b] Current time information in Bangalore, IN.nih.govthiazines. mdpi.com This replacement has significant synthetic implications, requiring a different synthetic route starting from a thieno[2,3-b]pyridine derivative.

The replacement of a carbon atom with a sulfur atom is another common bioisosteric modification. nih.gov This can alter the lipophilicity and, consequently, the pharmacokinetic parameters of a compound. nih.gov The synthesis of substituted Current time information in Bangalore, IN.nih.govnih.govtriazino[2,3-c]quinazoline alkylthiocarboxylic acids as bioisosteric analogues of known anti-inflammatory agents has been described. nih.gov The synthetic approach involves the reaction of 6-chloroalkyl-3-R-2H- Current time information in Bangalore, IN.nih.govnih.govtriazino[2,3-c]quinazolin-2-ones with sulfanylalkyl carboxylic acids and their derivatives. nih.gov

The following table highlights examples of bioisosteric replacements involving the pyrido[4,3-e] Current time information in Bangalore, IN.nih.govthiazine scaffold and their synthetic implications.

Original Moiety Bioisosteric Replacement Synthetic Implication Reference
Benzene ring in Current time information in Bangalore, IN.nih.govthiazino-[2,3-h]quinoline-8-carboxylic acidsThiophene ringSynthesis of tetrahydropyrido[3',2':4,5]thieno[2,3-b] Current time information in Bangalore, IN.nih.govthiazines from a thieno[2,3-b]pyridine precursor mdpi.com
Carbon atomSulfur atomReaction of chloroalkyl derivatives with sulfanylalkyl carboxylic acids to introduce a thioether linkage nih.gov

Academic Applications and Future Research Directions in 2h Pyrido 4,3 E 1 2 Thiazine Chemistry

Role as Versatile Synthetic Intermediates and Building Blocks

The 2H-Pyrido[4,3-e] utmb.eduarkat-usa.orgthiazine (B8601807) core serves as a valuable building block for the synthesis of more complex heterocyclic systems. Its fused pyridine (B92270) and thiazine rings provide a unique structural motif that can be strategically modified to generate a diverse array of compounds.

One of the key applications of pyridothiazines is in the construction of novel fused heterocyclic systems. For instance, they have been utilized as precursors in the synthesis of pyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazine, a new heterocyclic ring system, through reactions with N-methyl(phenyl)hydrazines. popline.org The reactivity of the thiazine ring allows for ring-opening, rearrangement, and recyclization reactions, leading to the formation of different heterocyclic structures. An example of this is the conversion of a pyrano[4'',3'':4',5']-pyrido[3',2':4,5]thieno[3,2-d] utmb.eduarkat-usa.orgthiazine derivative into a tetracyclic thieno[3,2-d]pyrimidine (B1254671) through the opening of the thiazine ring. arkat-usa.org

Furthermore, the pyridothiazine scaffold is amenable to various substitution reactions, enabling the introduction of different functional groups. This functionalization is crucial for tuning the physicochemical and biological properties of the resulting molecules. The development of multicomponent reactions (MCRs) has provided efficient and atom-economical pathways to access functionalized pyridothiazine derivatives. uzhnu.edu.ua These MCRs often involve the reaction of simple starting materials in a one-pot fashion, leading to the rapid generation of molecular complexity.

The versatility of the 2H-Pyrido[4,3-e] utmb.eduarkat-usa.orgthiazine scaffold is further highlighted by its use in the synthesis of compounds with potential therapeutic applications. For example, derivatives of this scaffold have been investigated for their anticancer and antibacterial activities. mdpi.com

Exploration in Advanced Materials Science (e.g., Polymers, Coatings, Dye Sensitizers)

The unique electronic and structural properties of the 2H-Pyrido[4,3-e] utmb.eduarkat-usa.orgthiazine scaffold make it an interesting candidate for exploration in advanced materials science. lancaster.ac.uk While direct applications in polymers and coatings are still emerging, the inherent characteristics of this heterocyclic system suggest potential in several areas.

The presence of nitrogen and sulfur heteroatoms, along with the fused aromatic system, can impart specific photophysical properties to molecules containing the pyridothiazine core. These properties are critical for applications such as organic photosensitizers in dye-sensitized solar cells (DSSCs). mdpi.com The ability to tune the electronic structure through substitution on the pyridothiazine ring could allow for the design of dyes with tailored absorption spectra and energy levels, which are crucial for efficient light harvesting and electron transfer in DSSCs.

Moreover, the rigid, planar nature of the fused ring system could be advantageous in the design of organic semiconductors. The ability of these molecules to self-assemble and form ordered structures is a key factor in achieving high charge carrier mobility. The introduction of appropriate side chains onto the pyridothiazine scaffold could be used to control intermolecular interactions and promote favorable packing arrangements for efficient charge transport.

The development of novel polymers incorporating the 2H-Pyrido[4,3-e] utmb.eduarkat-usa.orgthiazine unit is another promising research direction. Such polymers could exhibit unique thermal, mechanical, and electronic properties. For instance, incorporating this heterocyclic unit into the backbone of a polymer could enhance its thermal stability and create materials with specific optical or electronic functionalities.

Application in Chemical Probes for Biological System Research

Derivatives of the 2H-Pyrido[4,3-e] utmb.eduarkat-usa.orgthiazine scaffold are increasingly being utilized as chemical probes to investigate complex biological systems. utmb.edutue.nl Their ability to interact with specific molecular targets allows researchers to dissect cellular pathways and understand the mechanisms of disease.

One notable application is in the study of kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African sleeping sickness. mdpi.com Certain 2,3-dihydro-4H-pyrido[3,2-e] utmb.eduarkat-usa.orgthiazin-4-one derivatives have been shown to inhibit the growth of these parasites by interfering with critical cellular processes like cytokinesis and mitochondrial division. mdpi.com These compounds serve as valuable tools to probe the intricate cell cycle of these organisms, potentially revealing novel drug targets.

The development of fluorescently labeled pyridothiazine derivatives could enable the visualization of their interactions with biological targets within living cells. This approach, a cornerstone of chemical biology, provides spatial and temporal information about the localization and dynamics of the probe and its target.

Furthermore, by systematically modifying the structure of the pyridothiazine scaffold and observing the effects on biological activity, researchers can establish structure-activity relationships (SAR). This information is crucial for designing more potent and selective chemical probes and can guide the development of new therapeutic agents. The interdisciplinary nature of this research, combining medicinal chemistry, chemical biology, and computational modeling, is essential for advancing our understanding of the biological roles of these compounds. utmb.edu

Emerging Trends in Pyrido[4,3-e]utmb.eduarkat-usa.orgthiazine Synthesis and Reactivity

Recent advancements in synthetic organic chemistry are paving the way for more efficient and versatile methods to construct and functionalize the 2H-Pyrido[4,3-e] utmb.eduarkat-usa.orgthiazine scaffold. uzhnu.edu.ua These emerging trends focus on improving reaction conditions, expanding the scope of accessible derivatives, and exploring novel reactivity patterns.

A significant trend is the development of "green" synthetic methods that utilize environmentally benign solvents and catalysts. For example, the use of polyethylene (B3416737) glycol-400 (PEG-400) as a recyclable solvent and catalyst has been demonstrated for the synthesis of related heterocyclic systems, offering an eco-friendly alternative to traditional organic solvents. researchgate.net Similarly, catalyst-free annulation reactions are being developed to construct thiazine rings under mild conditions. rsc.org

Multicomponent reactions (MCRs) continue to be a powerful tool for the rapid and efficient synthesis of complex pyridothiazine derivatives from simple starting materials. uzhnu.edu.ua These one-pot reactions are highly atom-economical and allow for the generation of diverse molecular libraries for biological screening. The development of novel MCRs that provide access to previously inaccessible pyridothiazine analogues is an active area of research.

In terms of reactivity, researchers are exploring new ways to functionalize the pyridothiazine core. This includes the development of selective C-H activation methods to introduce new substituents at specific positions on the heterocyclic ring. Such methods offer a more direct and efficient approach to functionalization compared to traditional multi-step synthetic sequences. The exploration of cycloaddition reactions involving the pyridothiazine scaffold is also a promising avenue for the construction of novel polycyclic systems.

Interdisciplinary Research Opportunities

The 2H-Pyrido[4,3-e] utmb.eduarkat-usa.orgthiazine scaffold presents a wealth of interdisciplinary research opportunities at the interface of chemistry, materials science, and chemical biology. utmb.edulancaster.ac.uktue.nl The unique properties of this heterocyclic system make it a versatile platform for addressing complex scientific challenges that require expertise from multiple disciplines.

Catalysis: The development of novel catalysts for the synthesis of pyridothiazine derivatives is a key area for collaboration between synthetic organic chemists and catalysis experts. This includes the design of metal-based catalysts for cross-coupling and C-H activation reactions, as well as the exploration of organocatalysts and biocatalysts for enantioselective transformations. Furthermore, pyridothiazine derivatives themselves could be explored as ligands for transition metal catalysts, potentially leading to new catalytic systems with unique reactivity and selectivity.

Materials Science: The exploration of pyridothiazine-based materials for applications in electronics, photonics, and energy storage requires a close collaboration between synthetic chemists and materials scientists. Chemists can design and synthesize novel pyridothiazine derivatives with tailored electronic and photophysical properties, while materials scientists can characterize their solid-state properties, fabricate devices, and evaluate their performance. This synergistic approach is essential for the development of next-generation organic materials.

Chemical Biology: The application of pyridothiazine derivatives as chemical probes to study biological systems is an inherently interdisciplinary field that brings together medicinal chemists, chemical biologists, and molecular biologists. utmb.edutue.nl Chemists can synthesize libraries of pyridothiazine analogues and develop fluorescently labeled probes, while biologists can use these tools to investigate cellular pathways, identify new drug targets, and elucidate the mechanisms of action of bioactive compounds. Computational chemists can also play a crucial role in this process by using molecular modeling and docking studies to predict the interactions of pyridothiazine derivatives with their biological targets.

Q & A

Q. What are the optimal synthesis routes for 2H-Pyrido[4,3-e][1,3]thiazine derivatives with specific substituents?

Synthesis methods depend on the desired substituents and scale. Cyclocondensation of thioureas with α,β-unsaturated ketones is a common approach, while ring-closing metathesis or transition-metal-catalyzed reactions are used for complex substitutions. For example, fused pyridine-thiazine systems require precise stoichiometry and catalysts like palladium to control regioselectivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms ring fusion and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyls in thiazinones). High-resolution mass spectrometry (HRMS) validates molecular formulas. High-performance liquid chromatography (HPLC) with UV detection ensures purity, especially for isomers (e.g., distinguishing 1,3-thiazine from 1,4-thiazine) .

Q. How are preliminary biological activities of this compound derivatives evaluated in antimicrobial or antiviral research?

In vitro assays include:

  • Minimum Inhibitory Concentration (MIC): For antimicrobial screening against Gram-positive/negative bacteria.
  • EC₅₀ determination: Antiviral activity via cell-based assays (e.g., HIV-1 inhibition).
  • Binding affinity studies: Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with targets like enzymes or DNA .

Advanced Research Questions

Q. How does modifying the pyrido-thiazine core at specific positions (e.g., 8-position) impact biological efficacy and target binding?

Structure-Activity Relationship (SAR) studies reveal that substitutions at the 8-position (e.g., bromo or fused benzene) often reduce activity due to steric hindrance or electronic effects. For example, 8-bromo derivatives of benzothiazine analogs showed no anti-HIV activity (EC₅₀ >10 μM), while pyrido-fused derivatives retained partial efficacy (EC₅₀ = 2.55 μM) .

Q. What strategies resolve contradictions between in vitro binding affinity and cellular efficacy data for this compound derivatives?

Discrepancies may arise from poor membrane permeability or off-target effects. Methodological solutions include:

  • Orthogonal assays: Compare SPR binding data with cellular thermal shift assays (CETSA).
  • Permeability optimization: Introduce lipophilic substituents (e.g., alkyl chains) or use prodrug strategies.
  • Proteomic profiling: Identify off-target interactions via kinase panels or affinity pulldowns .

Q. How can computational chemistry predict regioselectivity in this compound synthesis?

Density Functional Theory (DFT) calculations model transition states to predict regioselective outcomes (e.g., 6-endo vs. 5-exo cyclization). Molecular docking identifies preferred binding conformations, guiding rational design of derivatives with enhanced target affinity .

Q. What green chemistry approaches improve sustainability in synthesizing this compound derivatives?

  • Ionic liquid-mediated synthesis: [bmim][PF₆] enables catalyst-free, one-pot reactions with high yields.
  • Microwave-assisted synthesis: Reduces reaction time and energy consumption (e.g., 30 minutes vs. 24 hours).
  • Solvent-free conditions: Mechanochemical grinding minimizes waste .

Q. How are multi-target interactions of this compound derivatives systematically analyzed?

Multi-omics integration: Combine transcriptomics (RNA-seq) and metabolomics to map pathway perturbations. Network pharmacology: Build interaction networks using databases like STRING or KEGG to identify synergistic targets (e.g., kinase and protease inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.